molecular formula C7H7BrN2O2 B1604650 Methyl 2-(5-bromopyrimidin-2-YL)acetate CAS No. 948594-80-7

Methyl 2-(5-bromopyrimidin-2-YL)acetate

Cat. No.: B1604650
CAS No.: 948594-80-7
M. Wt: 231.05 g/mol
InChI Key: IGLDVBXMTQIIOO-UHFFFAOYSA-N
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Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(5-bromopyrimidin-2-yl)acetate has the molecular formula C₈H₈BrN₂O₂. It features a pyrimidine ring with a bromine atom at the 5-position and an acetate group at the 2-position. The bromine enhances its reactivity, making it a valuable intermediate in various chemical syntheses and biological applications.

Scientific Research Applications

  • Medicinal Chemistry
    • Drug Development : this compound serves as a building block for synthesizing various biologically active compounds. Its structural features are explored to develop inhibitors targeting cytochrome P450 enzymes, particularly CYP1A2, which is significant in drug metabolism.
    • Therapeutic Potential : The compound has been investigated for its potential anti-inflammatory and anticancer properties. Studies indicate its ability to modulate biological pathways involved in disease processes .
  • Organic Synthesis
    • Synthesis of Pyrimidine Derivatives : It acts as an intermediate in synthesizing more complex pyrimidine derivatives, which are crucial in pharmaceuticals and agrochemicals. The bromine atom facilitates nucleophilic substitutions that can lead to diverse chemical products .
    • Electrophilic Alkylation : Recent studies have demonstrated its use in electrophilic alkylation reactions to prepare medicinally important compounds, showcasing its utility in synthetic protocols for creating novel drugs .
  • Biological Studies
    • Mechanism of Action : this compound interacts with specific molecular targets, influencing gene expression and metabolic pathways. Its binding affinity to various enzymes and receptors makes it a candidate for studying cellular mechanisms .
    • Inhibition Studies : The compound has been shown to inhibit certain enzymes, which can alter the efficacy of other pharmaceuticals, making it relevant in pharmacological research.
Compound NameActivity TypeKey Findings
This compoundCYP1A2 InhibitorSignificant inhibition observed
Lapatinib-derived AnalogsAnti-trypanosomal ActivityVariations in solubility and potency noted
Ethyl 2-(3-Bromo-2-pyridyl)acetateBiological ActivityDifferent bromination position affects activity

Table 2: Synthetic Applications

Reaction TypeConditionsYield (%)
Nucleophilic SubstitutionSodium azide as nucleophileVariable
Electrophilic AlkylationBrønsted acid-catalyzedUp to 71%
Sonogashira Cross-CouplingPalladium-catalyzedLow yield

Case Studies

  • Inhibition of CYP1A2 : Research indicates that this compound significantly inhibits CYP1A2 activity, impacting the metabolism of various drugs. This finding is crucial for understanding drug interactions and optimizing therapeutic regimens.
  • Synthesis of Anticancer Agents : A study explored the synthesis of novel pyrimidine derivatives from this compound, leading to compounds with enhanced anticancer properties. These derivatives were evaluated for their efficacy against various cancer cell lines, demonstrating promising results .
  • Development of Agrochemicals : The compound has been utilized in developing new agrochemicals due to its structural properties that enhance biological activity against pests and pathogens, illustrating its versatility beyond medicinal applications.

Mechanism of Action

Biological Activity

Methyl 2-(5-bromopyrimidin-2-YL)acetate is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its molecular structure, characterized by a bromopyrimidine moiety, suggests potential interactions with various biological targets. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H7BrN2O2
  • Molecular Weight : 231.05 g/mol
  • CAS Number : 948594-80-7

The compound can be synthesized through several methods, including bromination of pyrimidine derivatives followed by esterification. The bromine atom in the pyrimidine ring is particularly reactive, allowing for various substitution reactions that can be exploited in drug design and synthesis.

This compound exhibits its biological activity primarily through the following mechanisms:

  • Enzyme Inhibition : The bromopyrimidine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of enzymatic activity. This property is crucial in the development of enzyme inhibitors for therapeutic applications.
  • Target Interaction : The compound's ability to interact with specific molecular targets makes it a candidate for developing bioactive molecules. It has been noted that such interactions can lead to significant pharmacological effects, including anti-cancer and antiviral activities .

Anticancer Activity

Research indicates that this compound has potential as an anticancer agent. A study focused on its derivatives showed promising results against various cancer cell lines. For instance, derivatives exhibited cytotoxicity against HepG2 liver cancer cells with an IC50 value indicating effective concentration levels .

Antiviral Properties

In addition to its anticancer potential, this compound has been investigated for antiviral applications. Studies have demonstrated that certain derivatives could inhibit viral replication in vitro, suggesting a mechanism involving interference with viral enzymes or replication processes .

Data Table: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50/EC50 (μM)Reference
AnticancerHepG2<0.03
AntiviralViral replicationInhibition noted
Enzyme InhibitionVarious enzymesNot specified

Research Findings

  • Synthetic Applications : this compound serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds. Its utility in medicinal chemistry is underscored by its role in synthesizing bioactive molecules .
  • Metabolic Studies : Investigations into the metabolic pathways of this compound have revealed major metabolites formed during its biological processing, which may contribute to its pharmacological effects and toxicity profiles .
  • Pharmacokinetics : Studies using advanced techniques such as UPLC-MS/MS have been employed to analyze the pharmacokinetic properties of related compounds, providing insights into their absorption, distribution, metabolism, and excretion (ADME) characteristics .

Properties

IUPAC Name

methyl 2-(5-bromopyrimidin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)2-6-9-3-5(8)4-10-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLDVBXMTQIIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649129
Record name Methyl (5-bromopyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948594-80-7
Record name Methyl 5-bromo-2-pyrimidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948594-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (5-bromopyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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